molecular formula C12H16N2O3 B14897495 Ethyl (2-(benzylamino)-2-oxoethyl)carbamate

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate

Cat. No.: B14897495
M. Wt: 236.27 g/mol
InChI Key: KYRUKXRXSBMQOZ-UHFFFAOYSA-N
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Description

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate (CAS 1223612-74-5) is a synthetic organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This carbamate derivative is designed for research applications and is not intended for diagnostic or therapeutic uses. Carbamate compounds of this class are of significant value in synthetic and medicinal chemistry. They are historically rooted in the foundational work on protective group chemistry pioneered by Bergmann and Zervas, which revolutionized peptide synthesis . This compound features a benzyl-substituted amide and an ethyl carbamate group, a structure that aligns with intermediates used in the construction of more complex molecules. Its potential research applications include serving as a building block or a protecting group intermediate in the synthesis of peptidomimetics and other pharmacologically active molecules . The mechanism of action for such compounds typically involves the carbamate group acting as a protecting group for amine functionalities, preventing unwanted side reactions during multi-step synthetic sequences and allowing for selective deprotection under mild conditions. Researchers can utilize this compound in the development of targeted covalent inhibitors or as a scaffold in multicomponent reactions to generate diverse chemical libraries for biological screening . Its structural features make it a candidate for exploration in various biochemical pathways, including the inhibition of specific viral proteases, as part of ongoing drug discovery efforts .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl N-[2-(benzylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(16)14-9-11(15)13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16)

InChI Key

KYRUKXRXSBMQOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(benzylamino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-(benzylamino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

N-(2-(Benzylamino)-2-oxoethyl)benzamide Derivatives

These analogs replace the ethyl carbamate group with a benzamide moiety. Substitutions on the benzamide ring (e.g., halogens, methyl, or methoxy groups) significantly influence bioactivity. For instance, 5a-q analogs (Table 1) demonstrated varying potency in protecting β-cells from ER stress, with electron-withdrawing groups (e.g., -Cl, -NO₂) enhancing activity .

Table 1: Key Analogues of N-(2-(Benzylamino)-2-oxoethyl)benzamide

Compound Substituent (R) Yield (%) Biological Activity (IC₅₀, μM)
5a -H 85 12.3
5b -4-Cl 78 8.9
5c -3-NO₂ 92 6.5

tert-Butyl Carbamate Derivatives

tert-Butyl carbamates, such as tert-butyl (2-(benzylamino)-2-oxoethyl)carbamate (36), are synthesized via borate ester-mediated coupling, achieving 70–80% yields . These derivatives exhibit improved stability under acidic conditions compared to ethyl carbamates, making them suitable for prodrug strategies. For example, compound 2h (a boronic acid derivative) showed potent inhibition of SARS-CoV-2 Mpro (Ki = 0.8 μM) due to enhanced electrophilicity from the boronate group .

Stereochemical Variants

Stereochemistry critically impacts biological activity. In tert-butyl ((S)-2-(benzylamino)-1-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-oxoethyl)carbamate (11b), the (S,R) configuration conferred 10-fold higher antiproliferative activity against cancer cells than its (R,S) isomer (11c) .

Functional Group Modifications

Boronic Acid Derivatives

Incorporation of boronic acid moieties, as in (R)-N1-(2-(benzylamino)-2-oxoethyl)-N1-(1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)succinamide (2c), enhances binding to serine proteases. Compound 2c achieved 31% yield and demonstrated antiviral activity against SARS-CoV-2 .

Indole-Carboxylate Hybrids

Hybrids like ethyl 3-(1-(benzylamino)-2-(cyclohexylamino)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylate (10) combine carbamate and indole motifs. The chloro substituent at position 6 improved cytotoxicity (IC₅₀ = 0.4 μM) in p53-MDM2 antagonist assays .

Biological Activity

Ethyl (2-(benzylamino)-2-oxoethyl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, with a molecular weight of approximately 236.27 g/mol. The compound features an ethyl group, a benzylamino moiety, and a 2-oxoethyl group linked through a carbamate functional group. This unique structure contributes to its solubility and reactivity in biological systems.

Research indicates that this compound primarily exhibits biological activity through enzyme inhibition. It has been studied for its ability to inhibit proteases, which are vital for various biological processes including protein degradation and cell signaling pathways. The inhibition of these enzymes suggests potential therapeutic applications in conditions where protease activity is dysregulated.

Enzyme Interaction

The compound forms stable complexes with enzymes involved in metabolic pathways, influencing cellular processes such as gene expression and cell signaling. Its interaction dynamics can vary based on environmental factors such as pH and temperature.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. A derivative of this compound was shown to possess β-cell protective activity with an EC50 value of 0.1 ± 0.01 µM, indicating significant potency against ER stress-induced cell death .

Table 1: Summary of Biological Activities

Activity TypeDescriptionEC50 Value
β-cell ProtectionProtects against ER stress-induced apoptosis0.1 ± 0.01 µM
Protease InhibitionInhibits proteases involved in cell signalingNot specified
Enzyme InteractionForms stable complexes with metabolic enzymesVariable

Case Studies

  • Pancreatic β-cell Protection : A study identified N-(2-(benzylamino)-2-oxoethyl)benzamide analogs that protect β-cells from ER stress, showcasing the therapeutic potential of compounds related to this compound. The analogs exhibited maximal activity at 100%, significantly improving upon previous compounds with limited solubility and efficacy .
  • Protease Inhibition : Another study highlighted the compound's role in modulating protease activity, which could have implications for treating various diseases associated with abnormal protease function.

Q & A

Q. What are the standard synthetic routes for Ethyl (2-(benzylamino)-2-oxoethyl)carbamate?

A common method involves coupling substituted benzoic acids with ethyl glycinates using EDC/HOBt in dimethylformamide (DMF), followed by hydrolysis with aqueous LiOH to yield a glycine intermediate. This intermediate is then reacted with benzylamines in dichloromethane (DCM) using HATU as a coupling agent at 0°C, achieving high yields (70–85%) . Alternative routes may employ tert-butyl carbamate derivatives, where benzyl groups facilitate metalation and alkylation reactions .

Q. How can the purity and structure of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient to assess purity (>95%).
  • Spectroscopy : Confirm the structure via 1^1H/13^13C NMR (e.g., benzyl proton signals at δ 7.2–7.4 ppm and carbamate carbonyl at ~155 ppm) and high-resolution mass spectrometry (HRMS) for exact mass verification .
  • Crystallography : Single-crystal X-ray diffraction can resolve hydrogen-bonding interactions and 3D packing, as demonstrated for analogous carbamates .

Q. What safety precautions are required when handling this compound?

  • GHS Classification : Likely corrosive/irritant (based on tert-butyl carbamate analogs with H302/H315/H319/H335 hazard codes).
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust/aerosol formation. Store at 2–8°C in inert atmospheres .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) and ligands (Xantphos) improve cross-coupling efficiency in arylations, as seen in brominated intermediates achieving 79% yield .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during coupling steps .
  • Purification : Gradient column chromatography (e.g., 3% MeOH/DCM) resolves impurities, though desbrominated byproducts may require alternative methods like recrystallization .

Q. How do electronic effects of substituents influence reactivity in metalation studies?

The benzyl group on nitrogen enhances metalation efficiency by stabilizing transition states through resonance. For example, tert-butyl carbamates with benzylamino groups undergo selective alkylation at the α-position to silicon in aminomethyltrialkylsilanes . Steric hindrance from bulky groups (e.g., adamantyl) may reduce electrophilic substitution rates, requiring optimized equivalents (e.g., 2.0 equiv of 3-chloropropanol) .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Linear dose-dependent DNA adduct formation (e.g., etheno adducts in liver RNA) suggests metabolic activation pathways vary by tissue .
  • Comparative Assays : Test compound batches for purity using LC-MS to rule out impurities as confounding factors.
  • Mechanistic Probes : Use isotopically labeled analogs (e.g., 3^3H) to track binding specificity in biochemical pathways .

Q. How can diastereoselectivity be achieved in intramolecular cyclization reactions?

Employ chiral auxiliaries or asymmetric catalysis. For example, tert-butyl carbamates undergo α-amidoalkylation with >90% diastereoselectivity using Lewis acids like BF3_3-OEt2_2, favoring cis-fused pyrrolo[2,1-a]isoquinolines . Computational modeling (DFT) can predict transition-state geometries to guide catalyst design.

Notes

  • Contradictions in Data : Discrepancies in yields or activity may arise from residual solvents (e.g., DMF) affecting reactivity. Purity checks via 1^1H NMR (e.g., DMSO-d6_6 peaks at δ 2.5–2.7 ppm) are critical .
  • Advanced Characterization : For metabolic studies, employ 13^13C-labeled carbamates to track DNA adduct formation via LC-MS/MS .

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